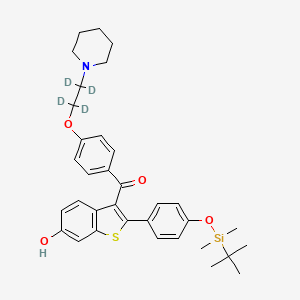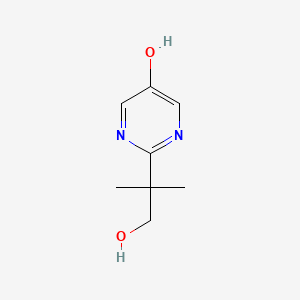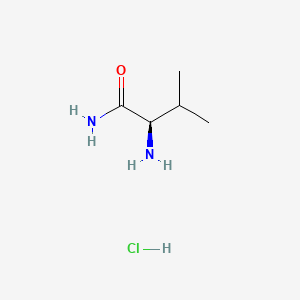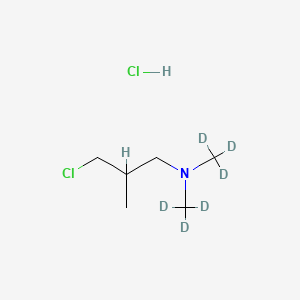
Palonosétron-carboxamide-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palonosetron-carboxamide-d1 is a complex organic compound with a unique bicyclic structure
Applications De Recherche Scientifique
Chemistry
In chemistry, Palonosetron-carboxamide-d1 is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its bicyclic structure allows it to interact with enzymes and receptors in unique ways, making it a subject of interest in enzymology and receptor biology.
Medicine
In medicine, Palonosetron-carboxamide-d1 is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.
Mécanisme D'action
Target of Action
Palonosetron-carboxamide-d1, also known as (1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide or (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting .
Mode of Action
Palonosetron-carboxamide-d1 acts as a selective antagonist of the 5-HT3 receptors . The antiemetic activity of the drug is achieved through the inhibition of these receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathway affected by Palonosetron-carboxamide-d1 is the serotonin pathway . By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors, thereby inhibiting the pathway and preventing the onset of nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of Palonosetron-carboxamide-d1 are characterized by a high bioavailability of 97% when taken orally . It has a long plasma half-life of approximately 40-50 hours , suggesting a prolonged duration of action. The drug is metabolized primarily in the liver, with 50% of the metabolism being mediated by CYP2D6, and CYP3A4 and CYP1A2 also involved . About 80% of the drug is excreted through the kidneys, with 49% of it being unchanged .
Result of Action
The primary result of the action of Palonosetron-carboxamide-d1 is the prevention of nausea and vomiting associated with emetogenic chemotherapy and postoperative conditions . It is particularly effective in controlling delayed chemotherapy-induced nausea and vomiting (CINV) that appears more than 24 hours after the first dose of a course of chemotherapy .
Action Environment
The action, efficacy, and stability of Palonosetron-carboxamide-d1 can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s body weight . In high-weight patients, lean body weight (LBW)-based dosing might be more suitable to avoid possible underdosing . The current fixed dosing of palonosetron-carboxamide-d1 is generally acceptable for adult patients with normal weight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palonosetron-carboxamide-d1 typically involves multiple steps. The process begins with the preparation of the bicyclic core, followed by the introduction of the naphthalenecarboxamide moiety. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Palonosetron-carboxamide-d1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bicyclic nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide
- (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d2
Uniqueness
The uniqueness of Palonosetron-carboxamide-d1 lies in its deuterium substitution, which can affect its chemical and biological properties. This substitution can lead to differences in reaction rates and binding affinities, making it a valuable compound for studying isotope effects in chemical and biological systems.
Propriétés
IUPAC Name |
(1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1/i17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-XMVJTNOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)NC(=O)[C@H]3CCCC4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.1]heptane-2-carbonitrile, 2-hydroxy-6-methyl-, (2-endo,6-exo)- (9CI)](/img/new.no-structure.jpg)
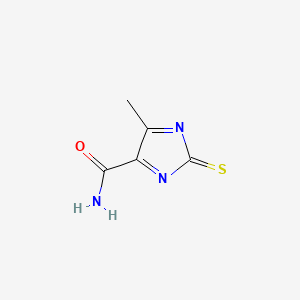
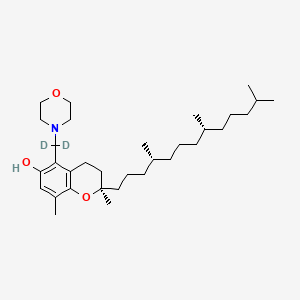
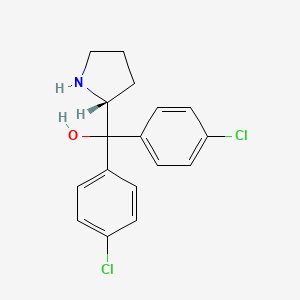
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
